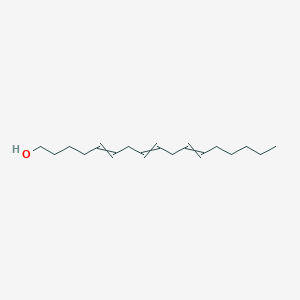
Heptadeca-5,8,11-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadeca-5,8,11-trien-1-ol is an organic compound with the molecular formula C17H30O. It is a type of fatty alcohol characterized by the presence of three conjugated double bonds at positions 5, 8, and 11 in its heptadecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadeca-5,8,11-trien-1-ol can be synthesized through several methods, including:
Hydrogenation of Heptadeca-5,8,11-trienoic Acid: This method involves the reduction of heptadeca-5,8,11-trienoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, where the precursor fatty acids are reduced in the presence of catalysts such as palladium or nickel. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Heptadeca-5,8,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadeca-5,8,11-trienoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Heptadeca-5,8,11-trienoic acid
Reduction: Heptadecanol, heptadecane
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadeca-5,8,11-trien-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of heptadeca-5,8,11-trien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Heptadeca-5,8,11-trien-1-ol can be compared with other similar compounds, such as:
Octadeca-6,9,12,15-tetraenoic Acid (C184): Similar in structure but with an additional double bond and a longer carbon chain.
Eicosapentaenoic Acid (C205): Contains five double bonds and a longer carbon chain, known for its role in anti-inflammatory processes.
α-Linolenic Acid (C183): A shorter chain fatty acid with three double bonds, commonly found in plant oils.
Uniqueness: this compound is unique due to its odd-numbered carbon chain and specific positioning of double bonds, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H30O |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
heptadeca-5,8,11-trien-1-ol |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10,12-13,18H,2-5,8,11,14-17H2,1H3 |
InChI-Schlüssel |
LFDJMNOXMZERKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


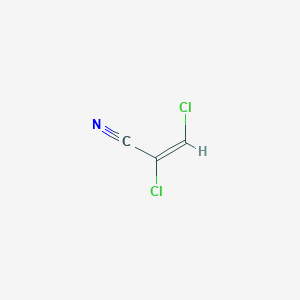
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
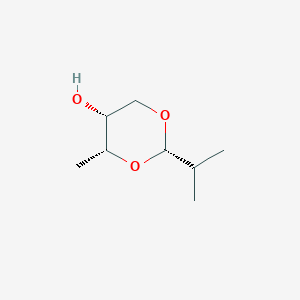
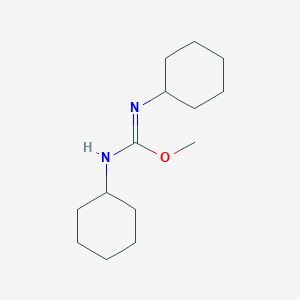

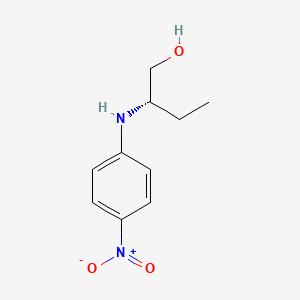
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
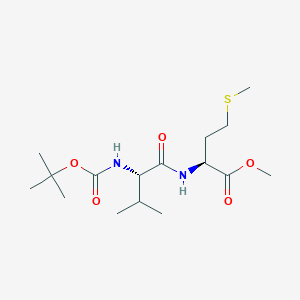
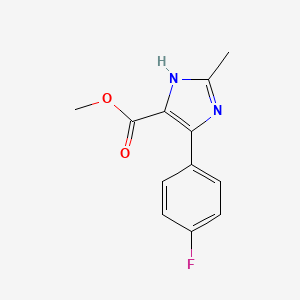
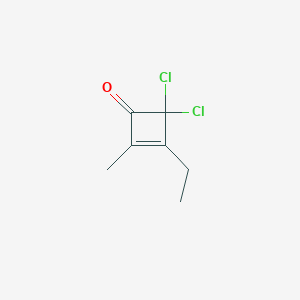

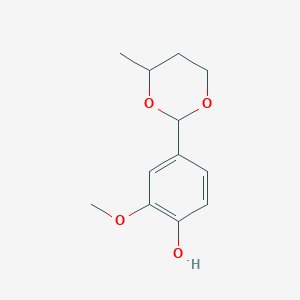
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
